molecular formula C12H12N+ B1210433 Cyperquat CAS No. 48134-75-4

Cyperquat

Cat. No. B1210433
CAS RN: 48134-75-4
M. Wt: 170.23 g/mol
InChI Key: FMGYKKMPNATWHP-UHFFFAOYSA-N
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Description

Cyperquat, also known as MPP+ (1-methyl-4-phenylpyridinium), is a positively charged organic molecule . It was used in the 1970s as an herbicide under the trade name Cyperquat . It is a neurotoxin that acts by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .


Synthesis Analysis

MPP+ has been known since at least the 1920s, with a synthesis of the compound being published in a German chemistry journal in 1923 . The industrial synthesis of MPP+ for sale as the herbicide Cyperquat used methyl chloride as the source of the methyl group .


Molecular Structure Analysis

Cyperquat has a molecular formula of C12H12N . Its molecular weight is 170.230 Da . The InChI key for Cyperquat is FMGYKKMPNATWHP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyperquat is produced in vivo from the precursor MPTP . The process involves two successive oxidations of the molecule by monoamine oxidase B to form the final MPP+ product .


Physical And Chemical Properties Analysis

Cyperquat is a white to beige powder . It has a solubility in water of 10 mg/mL .

Scientific Research Applications

Herbicidal Properties and Agricultural Applications

Cyperquat has been historically tested as an herbicide. In the 1960s, it was known as MPP and tested for its herbicidal properties (Drechsel & Patel, 2008). Additionally, in agricultural contexts, particularly in direct-seeded lowland rice, cyperquat has been used for weed control. Its effectiveness in controlling sedges and its impact on crop yield have been noted, demonstrating its utility in enhancing agricultural productivity (Akobundu, 2006).

Pharmacological Insights and Health Benefits

Cyperquat's relation to Cyperus species provides insights into potential health benefits. Cyperus has been used traditionally as a medicinal plant and has shown various pharmacological activities. Recent studies have identified its role in gastroprotection, as evident in a study where the Cyperus conglomeratus extract demonstrated significant gastroprotective activity in an ethanol-induced gastric ulcer model in rats (Elshamy et al., 2020).

Ecological Impact

Studies have also focused on the ecological impact of herbicides like cyperquat. For instance, the use of paraquat (related to cyperquat) in reservoirs showed indirect effects on fauna due to the destruction of angiosperms. This indicates the broader ecological implications of using such compounds (Brooker & Edwardś, 1973).

Industrial Applications

Cyperus species, related to cyperquat, have been explored for their industrial potential. Cyperus pangorei, a natural stem fiber, has been studied for its physical, chemical, mechanical, and thermal properties. These properties suggest its potential as a reinforcement in polymer matrices, indicating industrial applications beyond its traditional use (Mayandi et al., 2016).

Mechanism of Action

Cyperquat acts by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I . This leads to the depletion of ATP and eventual cell death . It arises in the body as the toxic metabolite of the closely related compound MPTP . MPTP is converted in the brain into MPP+ by the enzyme MAO-B, ultimately causing parkinsonism in primates by killing certain dopamine-producing neurons in the substantia nigra .

Safety and Hazards

Cyperquat is highly toxic if ingested by mammals and may damage the central nervous system . Though no longer in use as an herbicide, Cyperquat’s closely related structural analog paraquat still finds widespread usage, raising some safety concerns .

Future Directions

While Cyperquat is no longer in use as an herbicide, its ability to induce Parkinson’s disease has made it an important compound in Parkinson’s research since this property was discovered in 1983 . Its closely related structural analog paraquat still finds widespread usage, which raises some safety concerns .

properties

IUPAC Name

1-methyl-4-phenylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYKKMPNATWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39794-99-5 (chloride)
Record name Cyperquat [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4058106
Record name Cyperquat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyperquat

CAS RN

48134-75-4
Record name 1-Methyl-4-phenylpyridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48134-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyperquat [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyperquat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPERQUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R865A5OY8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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